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Abstract
YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs),

a family of serine/threonine kinases that play crucial roles in various physiological and

pathological processes. This technical guide provides a comprehensive overview of the in vivo

functions of YKL-05-099, with a focus on its preclinical applications in oncology and

immunology. We detail its mechanism of action, summarize key quantitative data from in vivo

studies, outline experimental protocols, and visualize the critical signaling pathways and

experimental workflows. This document is intended to serve as a valuable resource for

researchers and drug development professionals investigating the therapeutic potential of SIK

inhibition.

Introduction
Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-

activated protein kinase (AMPK) family.[1] They are key regulators of signal transduction

pathways that govern gene expression, metabolism, and inflammation. Dysregulation of SIK

activity has been implicated in the pathogenesis of numerous diseases, including cancer,

inflammatory disorders, and metabolic syndromes. YKL-05-099 has emerged as a valuable

chemical probe for studying SIK function in vivo due to its improved pharmacokinetic properties

and selectivity compared to earlier SIK inhibitors.[2][3] This guide delves into the in vivo

activities of YKL-05-099, providing a detailed understanding of its therapeutic potential.
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Mechanism of Action
YKL-05-099 exerts its biological effects primarily through the competitive inhibition of the

kinase activity of SIKs.[4][5] The primary mechanism involves preventing the phosphorylation of

downstream SIK substrates, most notably Class IIa histone deacetylases (HDACs), such as

HDAC4 and HDAC5, and CREB-regulated transcriptional coactivators (CRTCs).[6][7]

Under basal conditions, SIKs phosphorylate Class IIa HDACs, leading to their association with

14-3-3 proteins and subsequent sequestration in the cytoplasm.[7] By inhibiting SIKs, YKL-05-
099 prevents this phosphorylation event, allowing Class IIa HDACs to translocate to the

nucleus. In the context of certain cancers, such as acute myeloid leukemia (AML), the nuclear

accumulation of HDAC4 leads to the repression of pro-leukemogenic transcription factors like

Myocyte Enhancer Factor 2C (MEF2C), ultimately suppressing tumor growth.[2][6]

In immune cells, SIK inhibition by YKL-05-099 modulates cytokine responses.[7] It has been

shown to suppress the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-12p40

while enhancing the production of the anti-inflammatory cytokine IL-10.[5][7][8]

In Vitro Activity of YKL-05-099
The following table summarizes the in vitro inhibitory and effective concentrations of YKL-05-
099 against its primary targets and in cellular assays.

Target/Assay IC50/EC50 Cell Line/System Reference

SIK1 ~10 nM In vitro kinase assay [4][5][9]

SIK2 ~40 nM In vitro kinase assay [4][5][8][9]

SIK3 ~30 nM In vitro kinase assay [4][5][9]

IL-10 Production 460 nM (EC50)

Zymosan A-stimulated

bone marrow-derived

dendritic cells

(BMDCs)

[4][5][8]

MOLM-13 Cell

Proliferation
0.24 µM (IC50) Human AML cell line [8]
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In Vivo Studies and Data
YKL-05-099 has been evaluated in several preclinical in vivo models, demonstrating its

therapeutic potential in AML and inflammatory conditions.

Acute Myeloid Leukemia (AML)
In mouse models of MLL-rearranged AML, YKL-05-099 treatment has been shown to attenuate

disease progression and extend survival at well-tolerated doses.[2][3][6] The anti-leukemic

effects are attributed to the on-target inhibition of SIK3, leading to the suppression of the

MEF2C transcriptional program.[2][6]

Animal Model Cancer Type
Dosing
Regimen

Key Findings Reference

MLL-AF9 AML

Mouse Model

Acute Myeloid

Leukemia

5-50 mg/kg,

intraperitoneal

administration

Attenuated

disease

progression,

extended animal

survival

[2]

Modulation of Inflammatory Responses
YKL-05-099 has been shown to modulate inflammatory cytokine responses in vivo.[7][9] Pre-

treatment with YKL-05-099 in mice prior to lipopolysaccharide (LPS) stimulation resulted in a

dose-dependent decrease in the phosphorylation of the SIK substrate HDAC5 and a

modulation of serum cytokine levels.[7]

Animal Model Condition
Dosing
Regimen

Key Findings Reference

C57BL/6 Mice
LPS-induced

inflammation

5-50 mg/kg,

intraperitoneal

administration

Reduced

phosphorylation

of HDAC5,

modulated serum

IL-10 and TNFα

levels

[7]
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Bone Metabolism
In vivo studies have also suggested a role for SIK inhibition by YKL-05-099 in bone

metabolism.

Animal Model Condition
Dosing
Regimen

Key Findings Reference

Ovariectomized

Mice
Hypogonadism

6, 18 mg/kg/day,

intraperitoneal

injection

Increased

trabecular bone

mass in the

femur and L5

vertebrae

[5]

Mice Normal 10 µmol/kg

Increased bone

formation rate,

increased

number of

femoral

osteoblasts,

decreased

number of

femoral

osteoclasts

[8]

Experimental Protocols
In Vivo AML Mouse Model

Animal Model: MLL-AF9 transplanted mouse models of AML.[2][6]

Compound Administration: YKL-05-099 is diluted in a vehicle solution (e.g., 5% N-methyl-2-

pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered via intraperitoneal

(IP) injection.[4]

Dosing: Doses ranging from 5 to 50 mg/kg have been used.[2]
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Monitoring: Disease progression is monitored by assessing leukemia burden in peripheral

blood, bone marrow, and spleen. Survival is a key endpoint.

Pharmacodynamic Analysis: To confirm target engagement, tissues such as splenic

leukocytes can be analyzed for the phosphorylation status of SIK substrates like HDAC4/5.

[2][7]

In Vivo Inflammation Model
Animal Model: Male 8–10 week-old C57BL/6 mice.[4]

Compound Administration: YKL-05-099 is administered via IP injection 15 minutes prior to

stimulation.[7]

Inflammatory Stimulus: Lipopolysaccharide (LPS) is administered at a dose of 0.5 mg/kg.[7]

Sample Collection: Serum and tissue samples (e.g., spleen) are collected after a specified

time (e.g., 1 hour) post-LPS stimulation.[7]

Analysis: Serum cytokine levels (e.g., IL-10, TNFα) are measured by ELISA.

Phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in tissue lysates is analyzed by

immunoblotting.[7]

Signaling Pathways and Experimental Workflows
YKL-05-099 Mechanism of Action in AML

Nucleus

Cytoplasm

YKL-05-099 SIK3 p-HDAC4
(Cytoplasmic)

 P HDAC4
(Nuclear) MEF2C

Cell Cycle Arrest
& Apoptosis

Leukemia
Progression
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Caption: Mechanism of YKL-05-099 in AML.

Experimental Workflow for In Vivo Inflammation Study

Start:
C57BL/6 Mice
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Administer LPS
(0.5 mg/kg, IP)

15 min post-YKL-05-099

Wait 1 hour

Euthanize Mice

Collect Serum
& Spleen

Analyze Serum:
ELISA for IL-10, TNFα

Analyze Spleen:
Immunoblot for p-HDAC5
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Caption: In vivo inflammation study workflow.

Conclusion
YKL-05-099 is a valuable pharmacological tool for the in vivo investigation of SIK function.

Preclinical studies have demonstrated its efficacy in suppressing AML progression and

modulating inflammatory responses. Its well-defined mechanism of action, centered on the

inhibition of the SIK-HDAC-MEF2C signaling axis, provides a strong rationale for its further

development as a therapeutic agent. The data and protocols summarized in this guide offer a

solid foundation for researchers and drug developers to design and execute further preclinical

and translational studies aimed at harnessing the therapeutic potential of SIK inhibition.
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[https://www.benchchem.com/product/b611891#what-is-the-function-of-ykl-05-099-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b611891#what-is-the-function-of-ykl-05-099-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

